molecular formula C5H8O5 B1195779 D-threo-Pentos-2-ulose CAS No. 26188-06-7

D-threo-Pentos-2-ulose

Cat. No. B1195779
CAS RN: 26188-06-7
M. Wt: 148.11 g/mol
InChI Key: VDSAQEDKJUSZPS-RFZPGFLSSA-N
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Description

D-threo-Pentos-2-ulose, also known as xylosone, is a 2-keto-xylose having D-threo configuration . It is a degradation product of D-ascorbic acid. The compound belongs to the class of chemical entities known as pentose phosphates, which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups .


Synthesis Analysis

D-threo-Pentos-2-ulose and its 1-13C- and 2-13C-substituted derivatives have been prepared by oxidizing the corresponding natural and 13C-substituted D-aldopentoses (D-arabinose, D-xylose) with cupric acetate . The products are then purified by chromatography on a cation-exchange resin in the calcium or barium form .


Molecular Structure Analysis

D-threo-Pentos-2-ulose contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aldehyde (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols . The molecular formula is C5H8O5 and the molecular weight is 148.11 g/mol.


Chemical Reactions Analysis

Pyranose dehydrogenase, an enzyme purified from the mycelia of the basidiomycete fungus Agaricus bisporus, catalyzes the oxidation of D-xylose at C-2 to D-threo-pentos-2-ulose (2-keto-D-xylose) and successively at C-3 to D-glycero-pentos-2,3-diulose (2,3-diketo-D-xylose) using 1,4-benzoquinone as an electron acceptor .


Physical And Chemical Properties Analysis

D-threo-Pentos-2-ulose is a solid substance . Its water solubility, melting point, and boiling point are not available . The compound has a physiological charge of -2 . It has 7 hydrogen acceptor counts and 5 hydrogen donor counts .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

D-threo-Pentos-2-ulose and its derivatives have been synthesized for detailed spectroscopic analysis. The equilibrium compositions and conformational properties of these sugars in different environments were studied using advanced spectroscopic techniques like NMR spectroscopy (Vuorinen & Serianni, 1990).

Bioconversion and Production

The compound has been produced from D-xylose by bioconversion using enzymes like pyranose oxidase. This process, involving immobilized enzymes, results in increased stability and efficiency, leading to high yields of D-threo-Pentos-2-ulose (Huwig, Danneel, & Giffhorn, 1994).

Chemical Reactions and Derivatives Synthesis

D-threo-Pentos-2-ulose has been used as a starting material or intermediate in the synthesis of various chemical compounds. These include 3-deoxyaldos-2-uloses, which have been obtained from different sugars through specific chemical reactions (Khadem, Horton, Meshreki, & Nashed, 1971).

Radiation Chemistry

Studies on the reactions of OH radicals with D-ribose in deoxygenated and oxygenated aqueous solutions have identified D-threo-Pentos-2-ulose as one of the products. These findings are significant in understanding the radiation chemistry of sugars and their derivatives (von Sonntag & Dizdaroglu, 1977).

Enzymatic Oxidation

Enzymatic oxidation studies have shown that D-threo-Pentos-2-ulose can be generated through the oxidation of D-xylose. This process uses enzymes like pyranose dehydrogenase, indicating the potential for enzymatic synthesis of this sugar derivative in a controlled environment (Volc et al., 2000).

Safety And Hazards

Specific safety and hazard information for D-threo-Pentos-2-ulose is not available in the search results. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

Future Directions

While specific future directions for D-threo-Pentos-2-ulose are not mentioned in the search results, it is known that vitamin C and its degradation products, including D-threo-Pentos-2-ulose, participate in chemical modifications of proteins in vivo through non-enzymatic glycation . This suggests potential areas of future research in understanding the role of D-threo-Pentos-2-ulose in biological systems.

properties

IUPAC Name

(3S,4R)-3,4,5-trihydroxy-2-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAQEDKJUSZPS-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319166
Record name Xylosone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-threo-Pentos-2-ulose

CAS RN

26188-06-7
Record name Xylosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26188-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-pentos-2-ulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026188067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylosone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Vuorinen, AS Serianni - Carbohydrate research, 1990 - Elsevier
d-erythro-Pentos-2-ulose and d-threo-pentos-2-ulose and their 1- 13 C- and 2- 13 C-substituted derivatives have been prepared by oxidizing the corresponding natural and 13 C-…
Number of citations: 45 www.sciencedirect.com
T Vuorinen, AS Serianni - Carbohydrate research, 1991 - Elsevier
… Preparation of D-threo-&pen&lose via D-threo-pentos-2-ulose (Scheme 2). -The reduction of D-threo-pentos-2-ulose (4) was performed as described above for Derythro-pentos-2-ulose. …
Number of citations: 54 www.sciencedirect.com
J Volc, P Sedmera, P Halada, V Přikrylová… - Carbohydrate …, 2000 - Elsevier
… Pyranose dehydrogenase purified to homogeneity from the mycelia of the basidiomycete fungus Agaricusbisporus catalyzed the oxidation of d-xylose at C-2 to d-threo-pentos-2-ulose (2…
Number of citations: 22 www.sciencedirect.com
J Volc, P Sedmera, P Halada, P Dwivedi… - Journal of …, 2003 - Taylor & Francis
… oxidized at C‐2 and C‐3 to diketoaldose 2 (d‐erythro‐hexos‐2,3‐diulose), which is apparently susceptible to nonenzymatic oxidative decarboxylation giving 3 (d‐threo‐pentos‐2‐ulose…
Number of citations: 12 www.tandfonline.com
A Huwig, HJ Danneel, F Giffhorn - Journal of biotechnology, 1994 - Elsevier
The carbonyl sugars 2-keto-d-glucose (d-arabino-hexos-2-ulose; d-glucosone), 2-keto-d-xylose (d-threo-pentos-2-ulose; d-xylosone), and 5-keto-d-fructose (d-threo-hexos-2,5-diulose) …
Number of citations: 72 www.sciencedirect.com
K Koths, R Halenbeck, M Moreland - Carbohydrate research, 1992 - Elsevier
… for the reaction of the enzyme with D-threo-pentos-2-ulose (also known as p-xylosone). When … Thus, in a reaction using D-threo-pentos-2-ulose, a product absorbing near 265 nm might …
Number of citations: 44 www.sciencedirect.com
P Sedmera, P Halada, E Kubátová, D Haltrich… - Journal of Molecular …, 2006 - Elsevier
… 4) were in agreement with those published before for 2-dehydro-d-lyxose (2, d-threo-pentos-2-ulose) [15]. The localization of the keto group at C-3 (Fig. 4, 3a, 3b) corresponded to the …
Number of citations: 39 www.sciencedirect.com
YJ Seok, ST Kim, KS Yang, WK Huh… - Journal of Carbohydrate …, 1996 - Taylor & Francis
… In an earlier study on the conformations of pentos-2-uloses including D-threO-pentOS-2-UlOSe by means of I3C NMR spectroscopy, the unhydrated aldopyranose, aldopyranose …
Number of citations: 3 www.tandfonline.com
JG Niemand, L Den Drijver, CJ Pretorius… - Journal of agricultural …, 1983 - ACS Publications
A comprehensive investigation of the-radiolysis of sugars present in subtropical fruit was carried out and mutagenicity against Salmonella tester strain 100 demonstrated. An attempt …
Number of citations: 25 pubs.acs.org
S Freimund, A Huwig, F Giffhorn… - Chemistry–A European …, 1998 - Wiley Online Library
Enzymatic carbohydrate oxidation with pyranose oxidase converts a variety of carbohydrates into 2‐keto‐aldoses in yields from 40 to 98 % (see figure). Some glycosides may be …

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